

An In-depth Technical Guide to the Discovery and Development of SPR741

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SPR41

Cat. No.: B12406594

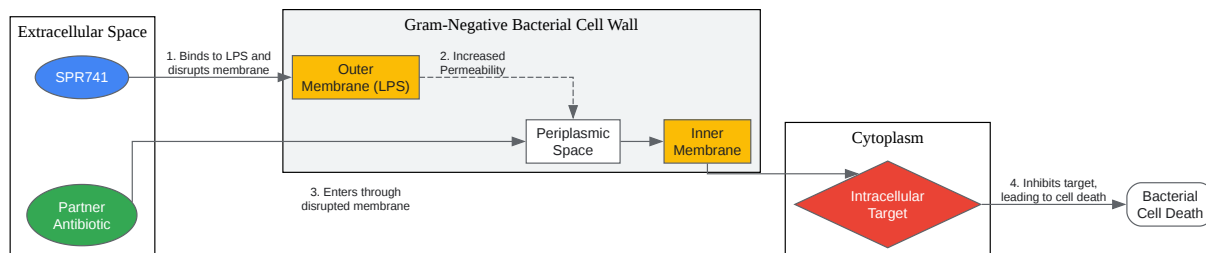
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of SPR741, a novel potentiator agent developed by Spero Therapeutics. SPR741 is a derivative of polymyxin B designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to its parent compound. Its primary function is to disrupt the outer membrane of Gram-negative bacteria, thereby increasing the permeability and enabling co-administered antibiotics to reach their intracellular targets.

Mechanism of Action

SPR741 acts as an antibiotic adjuvant by permeabilizing the outer membrane of Gram-negative bacteria.^{[1][2][3]} As a cationic peptide derived from polymyxin B, SPR741 interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane, causing significant disorder and disruption.^{[4][5][6]} This perturbation increases the permeability of the outer membrane, allowing antibiotics that are normally ineffective against Gram-negative bacteria to enter the cell and exert their antimicrobial effects.^{[3][4]} Atomic force microscopy studies have visualized this mechanism, showing that SPR741 causes the surface of *E. coli* to undulate, indicating substantial outer membrane disorganization.^[6] Unlike polymyxin B, SPR741 has been chemically optimized to reduce its positive charge and lacks the highly lipophilic fatty acid side chain, which are structural features associated with clinical nephrotoxicity.^{[1][2][5]} This modification results in a compound with minimal direct antibacterial activity but a retained ability to potentiate a wide range of antibiotics.^{[6][7]}



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Mechanism of action of SPR741 as a potentiator.

Preclinical Development

A summary of the key preclinical studies evaluating the efficacy and safety of SPR741 is presented below.

In Vitro Efficacy Data

Partner Antibiotic	Bacterial Species	Key Findings	Reference
Rifampin	Acinetobacter baumannii (XDR)	8-fold reduction in rifampin MIC with 2.0 µg/mL SPR741 (FIC of 0.14, indicating synergy).	[1]
Azithromycin	Enterobacteriaceae (MDR)	Significant potentiation of azithromycin activity.	[8]
Erythromycin & Clarithromycin	Klebsiella pneumoniae (XDR & PDR)	Triple combination reduced bacterial count by 2.88 Log10 CFU/mL at 6 hours. Also effective against biofilms and persister cells.	[5]
Various	E. coli, K. pneumoniae, A. baumannii	Potentiated a range of antibiotics including azithromycin, aztreonam, clarithromycin, fusidic acid, meropenem, mupirocin, rifampicin, telithromycin, and retapamulin.	[4]

In Vivo Efficacy Data

Animal Model	Infection	Treatment Regimen	Key Findings	Reference
Murine Pulmonary	A. baumannii (XDR)	60 mg/kg SPR741 BID + 5.0 mg/kg rifampin BID	90% survival rate compared to 50% with rifampin alone. 6.0 log ₁₀ CFU/g reduction in bacterial burden compared to vehicle control.	[1]
Neutropenic Murine Thigh	Enterobacteriaceae (MDR)	SPR741 + Azithromycin	Average reduction in bacterial burden of -0.53 ± 0.82 log ₁₀ CFU/thigh for isolates with AZM MICs of ≤16 mg/liter.	[8]
Neutropenic Murine Thigh	K. pneumoniae	30 mg/kg SPR741 + 30 mg/kg Erythromycin + 40 mg/kg Clarithromycin	4.52 Log ₁₀ CFU/thigh reduction in bacterial load compared to vehicle group.	[5]

Preclinical Safety Data

Animal Model	Dosing	Key Findings	Reference
Rat	30 mg/kg/day	Low degree of kidney toxicity at the highest dose tested.	[4]
Cynomolgus Monkey	>60 mg/kg/day	No-observed-adverse-effect-level (NOAEL) established.	[1][2]

Clinical Development

SPR741 has undergone a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

Phase 1 Clinical Trial (NCT03022175) Summary

Parameter	Details	Reference
Study Design	Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.	[7][9]
Population	96 healthy adult volunteers.	[7]
Single Ascending Dose (SAD)	Single intravenous doses from 5 mg to 800 mg.	[9]
Multiple Ascending Dose (MAD)	Doses from 50 mg to 600 mg every 8 hours for 14 days.	[7][9]
Safety and Tolerability	Generally well tolerated at doses up to 1,800 mg/day.	[9][10]

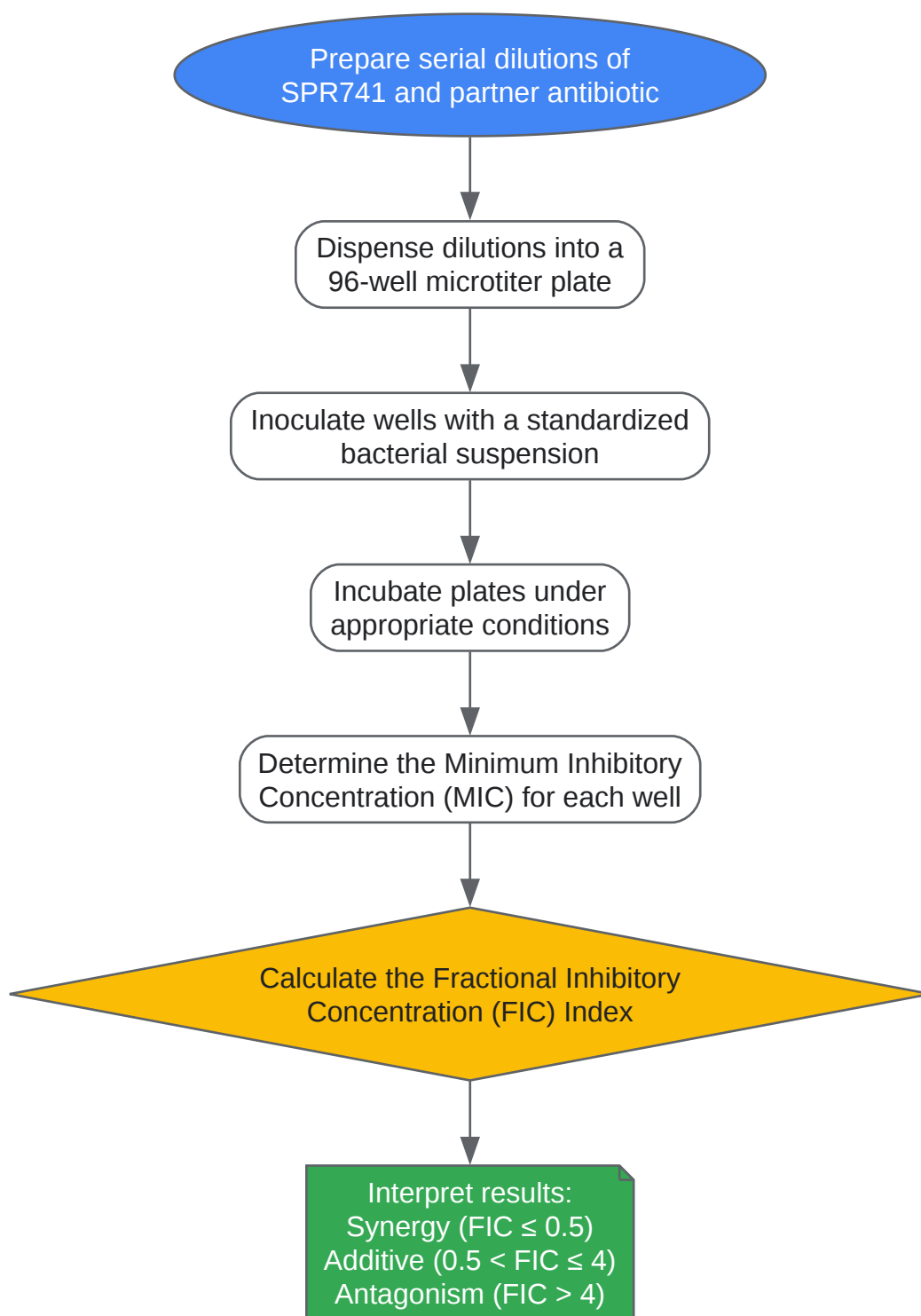
Pharmacokinetic Data from Phase 1 Trial

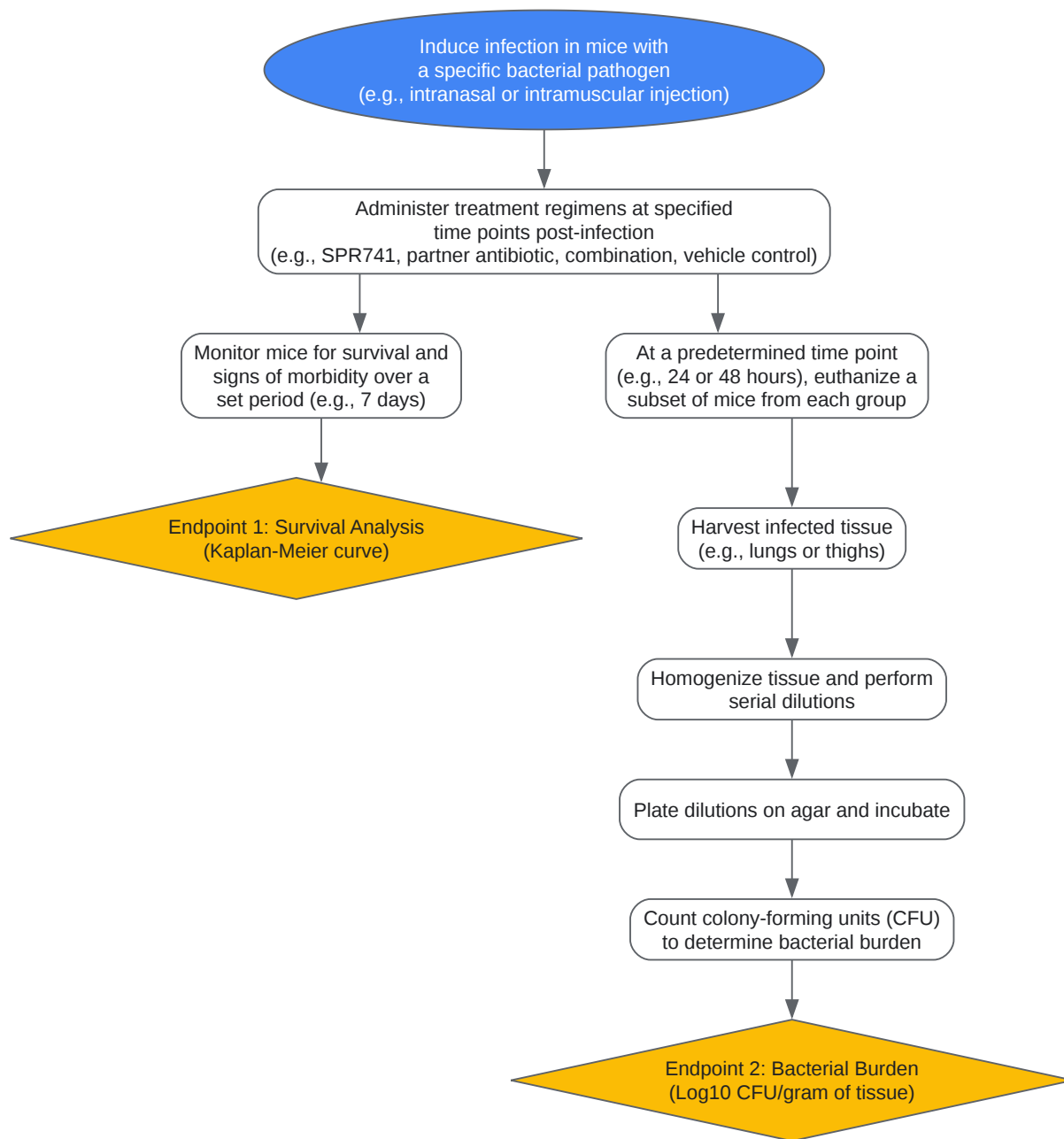
Parameter	Single Ascending Dose (SAD)	Multiple Ascending Dose (MAD)	Reference
C _{max} and AUC	Dose-linear and proportional increase with doses from 5 mg to 800 mg.	No evidence of accumulation after 14 days of dosing up to 400 mg.	[9][11]
Half-life (t _{1/2})	2.0 to 3.8 hours.	2.2 hours on day 1 and up to 14.0 hours on day 14.	[9][11]
Urinary Excretion	>50% of the dose excreted in the urine in the first 4 hours for doses of 100 to 800 mg.	57.9% to 69.4% of the dose excreted from 0 to 8 hours on day 1.	[9][10]
Drug-Drug Interaction	The pharmacokinetic profile of SPR741 and partner antibiotics (piperacillin-tazobactam, ceftazidime, and aztreonam) was unchanged with co-administration.	N/A	[9]

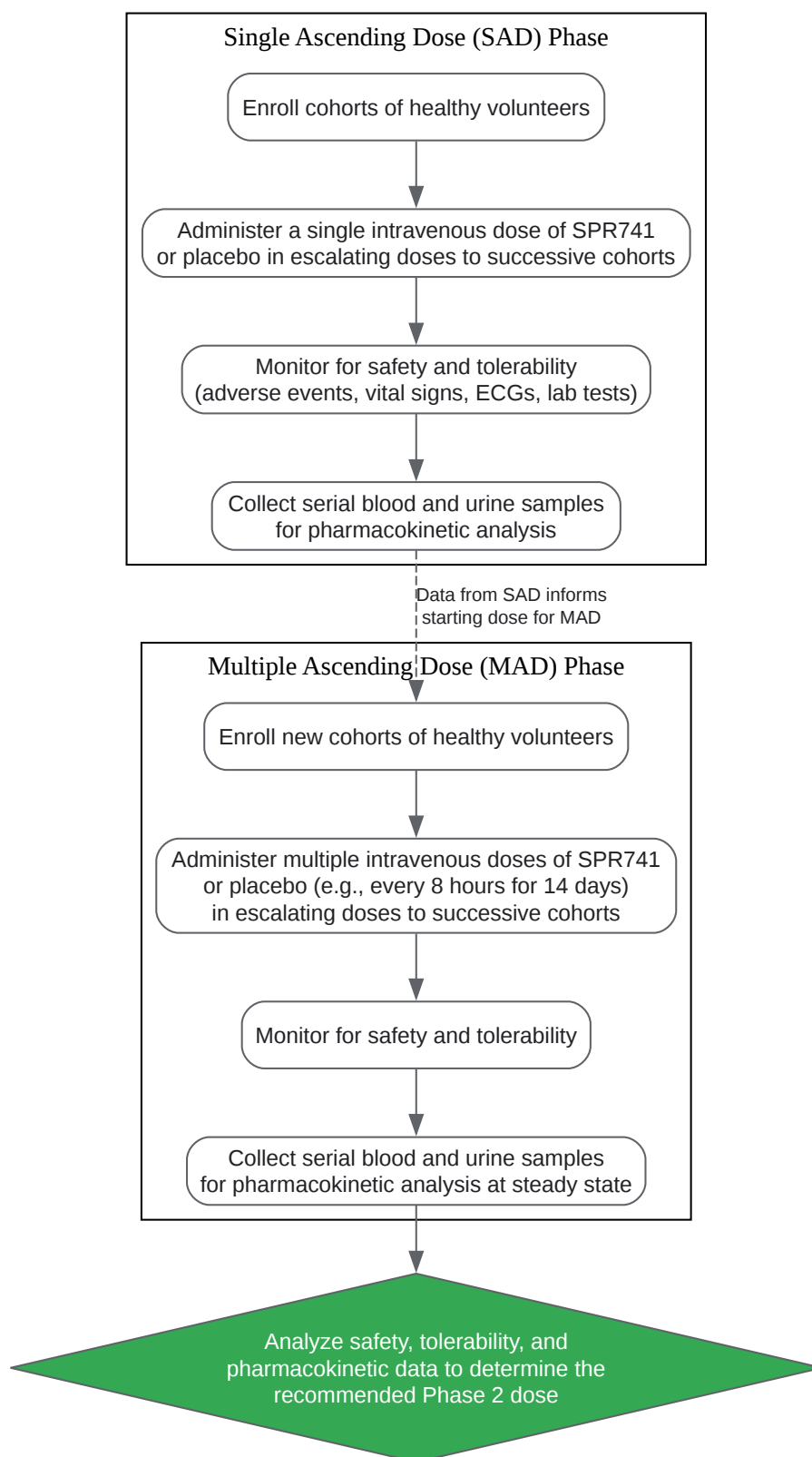
Experimental Protocols

In Vitro Synergy Testing: Checkerboard Method

A standard checkerboard assay is utilized to determine the fractional inhibitory concentration (FIC) index and assess for synergistic activity between SPR741 and a partner antibiotic.







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- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of SPR741]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406594#discovery-and-development-of-spr41]

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